molecular formula C4H9NO2 B556109 D-2-Aminobutyric acid CAS No. 2623-91-8

D-2-Aminobutyric acid

Cat. No. B556109
CAS RN: 2623-91-8
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-GSVOUGTGSA-N
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Scientific Research Applications

1. Synthesis and Pharmaceutical Production

D-2-Aminobutyric acid is used as an important intermediate in pharmaceutical production. Innovative methods have been developed for its synthesis, aiming to utilize cheaper starting materials and produce less by-product. A notable method involves a tri-enzymatic catalytic system composed of L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase. This method achieves over 90% yield and more than 99% enantioselective excess using L-threonine as the starting material (Chen et al., 2017).

2. Metabolic Engineering for Production

Metabolic engineering approaches have been utilized to produce D-2-Aminobutyric acid. For instance, Escherichia coli has been engineered for this purpose, demonstrating the potential for environmentally friendly and scalable production of this amino acid (Xu et al., 2019).

3. Role in Physiological Processes

Research has identified significant physiological roles of D-2-Aminobutyric acid and related compounds. It is involved in various metabolic processes and has been linked to the improvement of heat tolerance in plants, suggesting its involvement in stress responses and metabolic homeostasis (Li et al., 2016).

4. Analytical and Structural Studies

Analytical studies have been conducted to understand the diffusion and structural behavior of D-2-Aminobutyric acid. This includes its comparison with other amino acids like GABA, providing insights into the structural differences and their impact on transport properties (Rodrigo et al., 2019).

properties

IUPAC Name

(2R)-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314996
Record name D-α-Aminobutyric acid
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-alpha-Aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000650
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

278 mg/mL
Record name D-alpha-Aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000650
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-2-Aminobutyric acid

CAS RN

2623-91-8
Record name D-α-Aminobutyric acid
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Record name D-alpha-Aminobutyric acid
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Record name D-α-Aminobutyric acid
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Record name D-(-)-2-aminobutyric acid
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Record name D-alpha-Aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000650
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
D-2-Aminobutyric acid
Reactant of Route 4
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Reactant of Route 5
D-2-Aminobutyric acid

Citations

For This Compound
222
Citations
X Chen, Y Cui, X Cheng, J Feng, Q Wu… - ChemistryOpen, 2017 - Wiley Online Library
… of d-2-aminobutyric acid through the amino-transfer reaction, providing an alternative biocatalytic method.13 d-2-Aminobutyric acid … synthetic method for d-2-aminobutyric acid, owing to …
MMH Smets, E Kalkman, P Tinnemans, AM Krieger… - …, 2017 - pubs.rsc.org
… In this work, we report on the crystal structures and phase transition of the quasiracemate of D-2-aminobutyric acid and L-norvaline (D-Abu:L-Nva). The molecular structures of D-Abu …
Number of citations: 8 pubs.rsc.org
N Backiyalakshmi, R Manoranjitham… - Journal of Molecular …, 2023 - Elsevier
… an optically active single crystal of D-2-aminobutyric acid L-Norvaline (ABANV) by the slow evaporation technique by co-crystallization of amino acids D-2-aminobutyric acid (ABA) and L…
Number of citations: 1 www.sciencedirect.com
M Goodman, Q Zhu, DR Kent, Y Amino… - Journal of Peptide …, 1997 - Wiley Online Library
A dipeptide taste ligand L‐aspartyl‐D‐2‐aminobutyric acid‐(S)‐α‐ethylbenzylamide was found to be about 2000 times more potent than sucrose. To investigate the molecular basis of …
Number of citations: 15 onlinelibrary.wiley.com
GA King III, JG Sweeny - Organic preparations and procedures …, 1997 - Taylor & Francis
… The major challenges associated with the preparation of this group of sweeteners were first, activation of the L-aspartic acid and the D-2-aminobutyric acid carboxyl groups toward …
Number of citations: 5 www.tandfonline.com
T Shiraiwa, H Yoshida, M Tsuda… - Bulletin of the Chemical …, 1987 - journal.csj.jp
The racemic structures of the ammonium salts (AM salts) and seven organic ammonium salts of N-acetyl-DL-2-aminobutyric acid (DL-AcAbu) and N-acetyl-DL-norvaline (DL-AcNva) …
Number of citations: 8 www.journal.csj.jp
Y Asano, S Yamaguchi - Journal of Molecular Catalysis B: Enzymatic, 2005 - Elsevier
Amino acid amide racemizing activity was discovered in α-amino-ɛ-caprolactam (ACL) racemase (EC 5. 1. 1. 15) from Achromobacter obae. The nucleotide sequence of 1305bp ACL …
Number of citations: 36 www.sciencedirect.com
RJ Turner, J Aikens, S Royer, L DeFilippi… - Engineering in life …, 2004 - Wiley Online Library
… D-phenylalanine, D-2-aminobutyric acid, or D-… D-2-aminobutyric acid where degradation of D-phenylalanine is reduced to 11.6% from 37.4% and degradation of D-2-aminobutyric acid …
Number of citations: 5 onlinelibrary.wiley.com
Y Hitotsuyanagi, H Ishikawa, T Hasuda, K Takeya - Tetrahedron letters, 2004 - Elsevier
… concentration 0.001 M) to afford peptide 5, 10 ie [D-2-aminobutyric acid-1]RA-VII. The yield of 5 … The residue at 1 of the present peptide 4 is D-2-aminobutyric acid, which is not known in …
Number of citations: 34 www.sciencedirect.com
DG Doherty, R Shapira - The Journal of Organic Chemistry, 1963 - ACS Publications
… isolated in satisfactory yield from the D-tartrate salt and proved to be equivalent to the D-2-aminobutanol prepared from D-2-aminobutyric acid. However, contrary to the statement by …
Number of citations: 23 pubs.acs.org

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